2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline
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Overview
Description
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes that exhibit reversible changes in color upon exposure to light. The presence of methoxy and trimethyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethylindoline with 8-methoxy-2-formylchromene under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the spiro compound. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and trimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of molecular switches and sensors.
Biology: Employed in the study of photoresponsive biological systems and as a probe for detecting changes in cellular environments.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of smart materials, such as photochromic lenses and coatings.
Mechanism of Action
The mechanism of action of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] involves the reversible isomerization between its spiropyran and merocyanine forms upon exposure to light. The spiropyran form is colorless, while the merocyanine form is colored. This photoisomerization process is triggered by the absorption of light, leading to a change in the electronic structure of the compound. The molecular targets and pathways involved include interactions with light-sensitive proteins and cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-trimethyl-8-methoxyspiro[chromene-2,2’-indoline]
- 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]
Uniqueness
Compared to similar compounds, 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] exhibits enhanced photochromic properties due to the presence of the methoxy group, which increases its stability and reactivity. This makes it particularly suitable for applications requiring high sensitivity and reliability .
Properties
Molecular Formula |
C32H34N2O2 |
---|---|
Molecular Weight |
478.6g/mol |
IUPAC Name |
8-methoxy-1',3',3'-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C32H34N2O2/c1-30(2)23-14-8-10-16-25(23)33(5)28(30)19-21-20-32(36-29-22(21)13-12-18-27(29)35-7)31(3,4)24-15-9-11-17-26(24)34(32)6/h8-20H,1-7H3/b28-19+ |
InChI Key |
QBZJOIWFIOPYOS-TURZUDJPSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
Origin of Product |
United States |
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